molecular formula C16H15FN4O B5124731 1-(2-Cyanoethyl)-3-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)urea

1-(2-Cyanoethyl)-3-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)urea

Cat. No.: B5124731
M. Wt: 298.31 g/mol
InChI Key: JHYVXRZVLKMXOU-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-3-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of cyano, fluorophenyl, and pyridinyl groups in the molecule suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanoethyl)-3-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, the isocyanate derivative of 4-fluorophenyl and the amine derivative of pyridin-3-ylmethyl are used.

    Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction, where a cyanoethyl halide reacts with the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods emphasize high yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanoethyl)-3-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The fluorophenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-3-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano, fluorophenyl, and pyridinyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyanoethyl)-3-(4-chlorophenyl)-1-(pyridin-3-ylmethyl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(2-Cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea: Similar structure with a methyl group instead of fluorine.

    1-(2-Cyanoethyl)-3-(4-bromophenyl)-1-(pyridin-3-ylmethyl)urea: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 1-(2-Cyanoethyl)-3-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)urea may confer unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs.

Properties

IUPAC Name

1-(2-cyanoethyl)-3-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O/c17-14-4-6-15(7-5-14)20-16(22)21(10-2-8-18)12-13-3-1-9-19-11-13/h1,3-7,9,11H,2,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYVXRZVLKMXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(CCC#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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